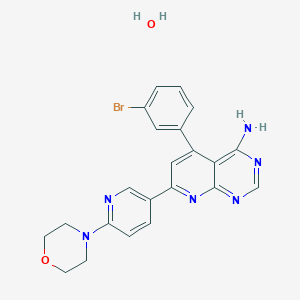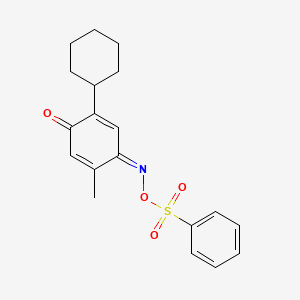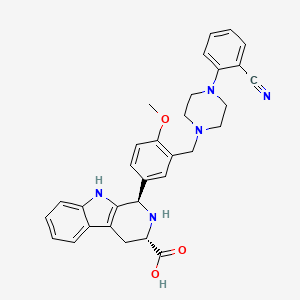
H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” is a synthetic peptide composed of a sequence of amino acids Each amino acid in the sequence is in its DL form, indicating that it contains both D- and L- enantiomers
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is coupled to the resin-bound peptide chain using a coupling reagent such as HBTU or DIC.
Deprotection: The protecting group on the amino acid’s amine group is removed, typically using a solution of TFA.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like HF or TFA.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions, such as temperature, pH, and solvent composition, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The oxidation of amino acid side chains, such as the hydroxyl group of serine or the indole ring of tryptophan.
Reduction: Reduction of disulfide bonds if present.
Substitution: Nucleophilic substitution reactions involving amino acid side chains.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as DTT or TCEP.
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products of these reactions depend on the specific amino acids involved and the reaction conditions. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this peptide can be used as a model compound for studying peptide synthesis, folding, and stability. It can also serve as a substrate for enzymatic reactions.
Biology
In biological research, this peptide may be used to study protein-protein interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicine, this peptide could be explored for its potential therapeutic applications, such as in drug delivery systems or as a therapeutic agent itself.
Industry
In the industrial sector, this peptide might be used in the development of new materials or as a component in biochemical assays.
Mecanismo De Acción
The mechanism of action of this peptide depends on its specific sequence and structure. It may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, gene expression regulation, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiThr-DL-xiIle-OH
- H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiVal-DL-xiIle-OH
Uniqueness
The uniqueness of “H-DL-Ser-DL-Tyr-DL-Trp-DL-Ser-DL-Asp-DL-Arg-DL-Leu-DL-xiIle-DL-xiIle-OH” lies in its specific sequence of amino acids, which may confer unique biological activities or chemical properties compared to similar peptides.
Propiedades
Fórmula molecular |
C54H81N13O15 |
|---|---|
Peso molecular |
1152.3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-N-[(1R,2S)-2-aminocyclohexyl]-6-N-(3-chlorophenyl)-9-ethylpurine-2,6-diamine;dihydrochloride](/img/structure/B1150263.png)


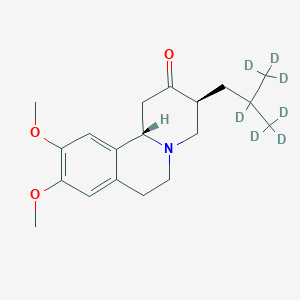
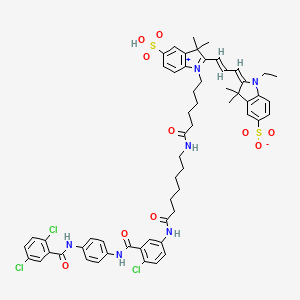
![4-methoxy-3-(1-methylpiperidin-4-yl)oxy-N-[(3-propan-2-yl-1,2-oxazol-5-yl)methyl]benzamide;hydrochloride](/img/structure/B1150281.png)


